3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide

Description

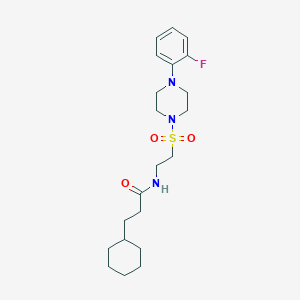

The compound 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide (CAS: 897613-43-3) is a synthetic organic molecule with a molecular formula of C₂₁H₃₂FN₃O₃S and a monoisotopic mass of 425.214841 g/mol . Its structure features:

- A cyclohexyl group attached to a propanamide backbone.

- A sulfonylethyl linker connecting the amide nitrogen to a 4-(2-fluorophenyl)piperazine moiety.

Properties

IUPAC Name |

3-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H32FN3O3S/c22-19-8-4-5-9-20(19)24-13-15-25(16-14-24)29(27,28)17-12-23-21(26)11-10-18-6-2-1-3-7-18/h4-5,8-9,18H,1-3,6-7,10-17H2,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZALDGTRMVYXKNL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCC(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H32FN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

425.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Deprotection of these piperazines with PhSH followed by selective intramolecular cyclization yields the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the sulfonyl group, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Pharmacological Studies

The compound has shown promise in various pharmacological studies, particularly in the fields of neuropharmacology and oncology. Its structure suggests potential interactions with neurotransmitter systems, making it a candidate for treating psychiatric disorders.

Case Study: Neuropharmacology

Research indicates that the compound may act as a selective antagonist for certain serotonin receptors, which could be beneficial in treating anxiety and depression disorders. Preliminary in vitro studies have demonstrated its ability to modulate receptor activity effectively.

Anticancer Research

In vitro studies have revealed that 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide exhibits cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.

Case Study: Anticancer Activity

A study conducted on human breast cancer cell lines showed that the compound significantly reduced cell viability at concentrations as low as 10 µM after 48 hours of treatment. Further analysis indicated that the compound activates caspase pathways, leading to programmed cell death.

Antimicrobial Properties

Emerging research suggests that this compound may possess antimicrobial activity against certain bacterial strains, enhancing its therapeutic profile for infectious diseases.

Case Study: Antimicrobial Efficacy

In a recent study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 15 µg/mL for S. aureus, suggesting potential use as an antibiotic adjunct.

Research Opportunities

Further investigation into the mechanisms of action is essential to fully elucidate the therapeutic potential of this compound. Key areas for future research include:

- In vivo Studies : To evaluate efficacy and safety in animal models.

- Clinical Trials : To assess therapeutic applications in humans.

- Mechanistic Studies : To identify specific biological targets and pathways involved in its action.

Mechanism of Action

The mechanism of action of 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide involves its interaction with specific molecular targets. The piperazine ring and the sulfonyl group play crucial roles in binding to these targets, which may include enzymes, receptors, or other proteins. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Structural Analogues in Propanamide Derivatives

Key structural analogs include compounds from :

- N-(4-(2-(piperidin-1-yl)ethoxy)phenyl)-3-phenylpropanamide (12f) : Replaces the cyclohexyl group with a phenyl ring and substitutes the sulfonylethyl-piperazine with a piperidine-ethoxy linker .

- 3-phenyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)propanamide (12g) : Uses a pyrrolidine-ethoxy group instead of piperazine-sulfonylethyl .

- (2E,4E)-N-(2-(2-(dimethylamino)ethoxy)phenyl)hexa-2,4-dienamide (16d): Features a conjugated diene backbone and dimethylamino-ethoxy substituent, differing significantly in rigidity and electronic properties .

Key Structural Differences:

Comparison with Piperazine/Piperidine-Based Analogs

and highlight compounds with piperazine/piperidine cores and aromatic substitutions:

- N-(2-fluorophenyl)-2-methyl-N-[1-(2-phenylethyl)piperidin-4-yl]propanamide (ortho-fluoroisobutyryl fentanyl) : Shares a fluorophenyl group but incorporates a piperidine ring and phenylethyl chain, typical of opioid analogs .

- 3-[(2-chlorophenyl)methylsulfonyl]-N-[2-[4-(3-chlorophenyl)piperazin-1-yl]ethyl]propanamide () : Features dual chlorophenyl groups and a sulfonylethyl-piperazine linker, contrasting with the target’s fluorophenyl and cyclohexyl groups .

Substituent Effects:

Melting Points and Stability

Data from reveal trends in melting points and purity for related propanamides:

| Compound | Melting Point (°C) | Yield (%) | HPLC Purity (%) |

|---|---|---|---|

| 12f | 116.8–117.8 | 61.9 | 98.2 |

| 12g | 163.6–165.5 | 58.1 | 98.4 |

| 16d | N/A (liquid) | 78.6 | 98.6 |

The target compound’s cyclohexyl group may result in a higher melting point than 12f/12g due to increased symmetry, though this is speculative without direct data. Higher yields in 16d suggest that aliphatic linkers (e.g., dimethylamino-ethoxy) may improve reaction efficiency compared to aromatic systems .

Biological Activity

3-Cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is a synthetic compound with potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This compound features a piperazine moiety, which is known for its diverse biological activities, including effects on neurotransmitter systems and potential applications in treating psychiatric disorders and other conditions.

Chemical Structure and Properties

The molecular formula of 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide is C21H32FN3O3S. The compound's structure includes a cyclohexyl group, a sulfonamide linkage, and a fluorinated phenyl group attached to a piperazine ring, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C21H32FN3O3S |

| Molecular Weight | 405.57 g/mol |

| IUPAC Name | 3-cyclohexyl-N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]propanamide |

| Solubility | Soluble in DMSO, ethanol |

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes within the body. The piperazine structure allows for binding to serotonin receptors (5-HT receptors), which are implicated in mood regulation and anxiety. Additionally, the sulfonamide group may enhance the compound's affinity for specific targets, potentially increasing its efficacy in therapeutic applications.

Biological Activity

Research has indicated that compounds similar to 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide exhibit significant activity in modulating neurotransmitter systems. Studies have shown that piperazine derivatives can act as antagonists or agonists at serotonin receptors, influencing various physiological processes.

Case Studies

- Antidepressant Activity : A study demonstrated that piperazine derivatives significantly increased serotonin levels in the brain, suggesting potential antidepressant effects. The modulation of 5-HT1A receptors was particularly noteworthy, with compounds exhibiting IC50 values in the low nanomolar range .

- Anxiolytic Effects : Another investigation focused on the anxiolytic properties of related compounds, showing that they could reduce anxiety-like behaviors in animal models. The mechanism involved the inhibition of serotonin reuptake, similar to established SSRIs (Selective Serotonin Reuptake Inhibitors) .

- Antipsychotic Potential : Research has also explored the antipsychotic potential of compounds with similar structures. For instance, studies indicated that these compounds could effectively antagonize dopamine D2 receptors, which are crucial targets in the treatment of schizophrenia .

Comparative Analysis

The biological activity of 3-cyclohexyl-N-(2-((4-(2-fluorophenyl)piperazin-1-yl)sulfonyl)ethyl)propanamide can be compared with other piperazine derivatives:

| Compound Name | Target Receptor | Activity Type | IC50 (nM) |

|---|---|---|---|

| Trimetazidine | Not specified | Cardioprotective | N/A |

| Aripiprazole | Dopamine D2 | Antipsychotic | 50 |

| WAY 100635 | 5-HT1A | Antagonist | 0.95 |

| Quetiapine | Serotonin/Dopamine | Antipsychotic | 20 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.